molecular formula C9H12O B147445 2-Propylphenol CAS No. 644-35-9

2-Propylphenol

Cat. No.: B147445
CAS No.: 644-35-9
M. Wt: 136.19 g/mol
InChI Key: LCHYEKKJCUJAKN-UHFFFAOYSA-N
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Description

2-Propylphenol, also known as o-propylphenol or 1-hydroxy-2-propylbenzene, is an organic compound with the molecular formula C9H12O. It is a member of the phenol family, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its use in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with propyl halides in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-propylbenzaldehyde. This method involves the reduction of the aldehyde group to a hydroxyl group, resulting in the formation of this compound. The reaction is typically carried out under high pressure and temperature conditions using a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions: 2-Propylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-propylbenzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-propylcyclohexanol when hydrogenated in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like ferric chloride (FeCl3).

Major Products:

    Oxidation: 2-Propylbenzoquinone.

    Reduction: 2-Propylcyclohexanol.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

2-Propylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studies have explored its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the manufacture of fragrances, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Phenol: The parent compound of the phenol family, with a hydroxyl group attached directly to a benzene ring.

    2-Methylphenol (o-Cresol): Similar structure with a methyl group instead of a propyl group at the ortho position.

    2-Ethylphenol: Similar structure with an ethyl group at the ortho position.

Uniqueness of 2-Propylphenol: this compound is unique due to its specific propyl substitution at the ortho position, which influences its chemical reactivity and physical properties. This substitution can affect its boiling point, solubility, and interaction with other molecules, making it distinct from other phenolic compounds.

Properties

IUPAC Name

2-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHYEKKJCUJAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047702
Record name 2-Propylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless oily liquid, phenolic odour
Record name 2-Propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032624
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name o-Propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/575/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

224.00 to 226.00 °C. @ 760.00 mm Hg
Record name 2-Propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name o-Propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/575/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.988-0.996
Record name o-Propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/575/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

644-35-9
Record name 2-Propylphenol
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Record name 2-Propylphenol
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Record name 2-PROPYLPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65646
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Record name Phenol, 2-propyl-
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Record name 2-Propylphenol
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Record name 2-propylphenol
Source European Chemicals Agency (ECHA)
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Record name 2-PROPYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

7 °C
Record name 2-Propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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